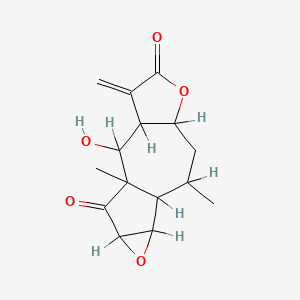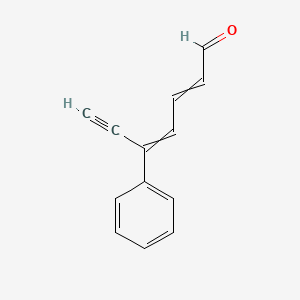
3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile is a fluorinated organic compound with significant applications in various fields. Its unique structure, characterized by multiple fluorine atoms and a nitrile group, makes it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with a suitable fluorinated nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Scientific Research Applications
3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-1,1,2-trifluoroethoxy)-p-anisic acid
- 3-Chloro-4-(2-chloro-1,1,2-trifluoroethoxy)phenol
- 2-(2-Chloro-1,1,2-trifluoroethoxy)benzoic acid
Uniqueness
3-(2-Chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile stands out due to its high degree of fluorination and the presence of both a chloro and nitrile group. This unique combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
51579-45-4 |
|---|---|
Molecular Formula |
C5HClF7NO |
Molecular Weight |
259.51 g/mol |
IUPAC Name |
3-(2-chloro-1,1,2-trifluoroethoxy)-2,2,3,3-tetrafluoropropanenitrile |
InChI |
InChI=1S/C5HClF7NO/c6-2(7)4(10,11)15-5(12,13)3(8,9)1-14/h2H |
InChI Key |
SXJGNUPZCCPJSW-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C(C(OC(C(F)Cl)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


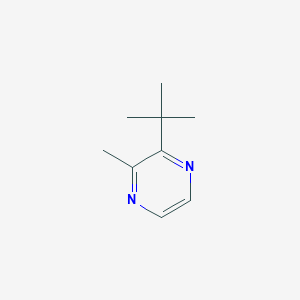
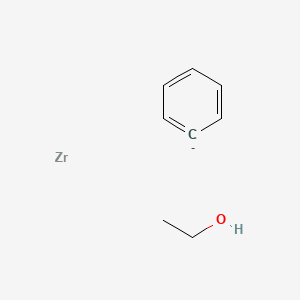
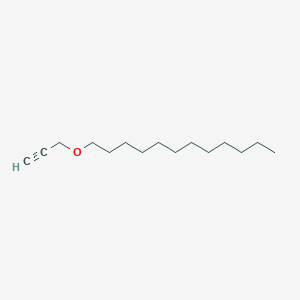
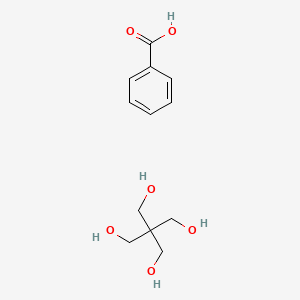

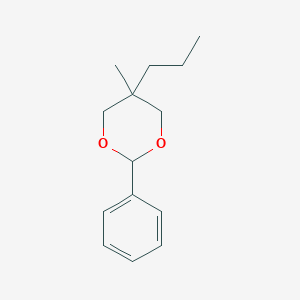
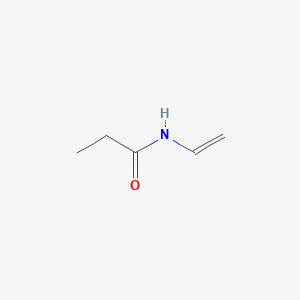
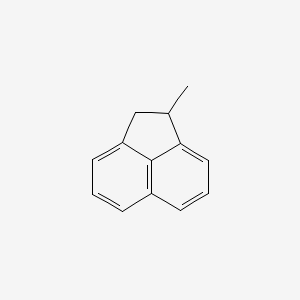
![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
